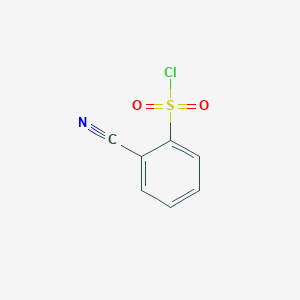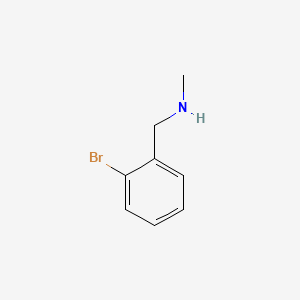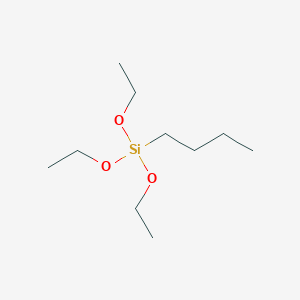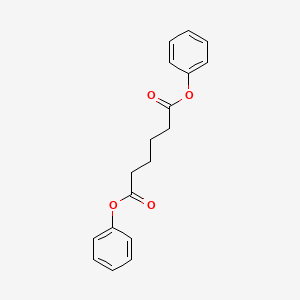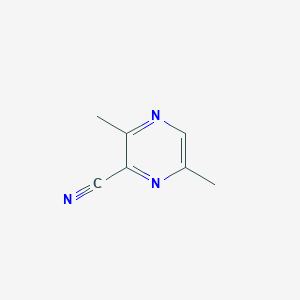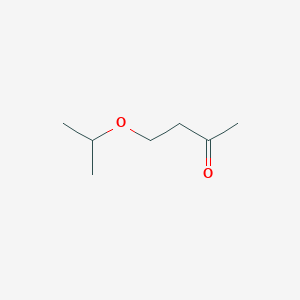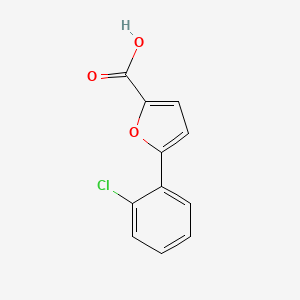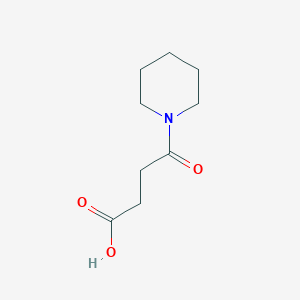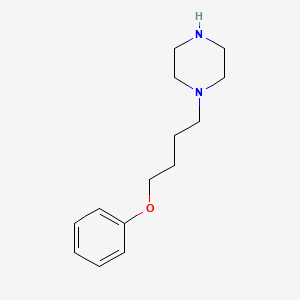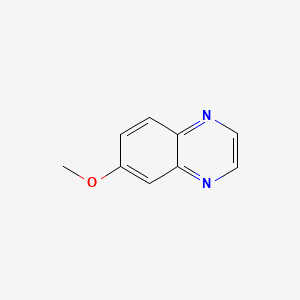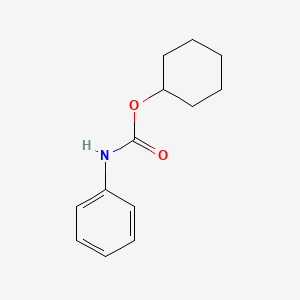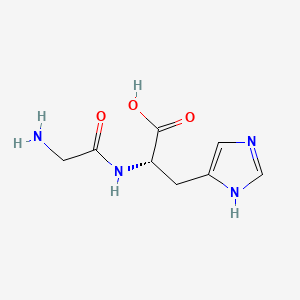
Gly-his
説明
“Gly-his” is a dipeptide composed of the amino acids glycine and histidine . It’s known for its hydrophilic nature due to the presence of a carboxyl-terminal histidine residue . It’s used in various applications, including as a recognition element in electrochemical metal ion sensors .
Synthesis Analysis
Gly-his can be synthesized using liquid-phase methods . In one study, a series of Gly-His analogues was synthesized to study the influence of the length of the carbon chain in β-Ala on the β-amyloid aggregation .
Molecular Structure Analysis
The molecular formula of Gly-his is C8H12N4O3, with an average mass of 212.206 Da and a monoisotopic mass of 212.090942 Da .
Chemical Reactions Analysis
Gly-his has been used in the development of electrochemical metal ion sensors . It’s covalently attached to a 3-mercaptopropionic acid modified gold electrode, allowing for the detection of copper ions .
Physical And Chemical Properties Analysis
Gly-his is a hydrophilic molecule due to the presence of a carboxyl-terminal histidine residue . It’s highly soluble in water and appears as a colorless crystalline solid .
科学的研究の応用
“Gly-his”, also known as Glycyl-Histidine, is a dipeptide composed of glycine and histidine. It has been the subject of extensive research due to its potential applications in various fields .
-
Antimicrobial Applications
- Summary: Gly-his peptides have shown potential as antimicrobial agents, capable of killing pathogenic microorganisms .
- Methods: These peptides interact with the cellular membrane of the microorganisms, leading to their death .
- Results: The antimicrobial activity of these peptides has been demonstrated in various studies, although specific quantitative data is not provided in the search results .
-
Cell-Penetrating Applications
- Summary: Gly-his peptides can penetrate cells, which is a property highly sought after in drug delivery systems .
- Methods: These peptides can cross cell membranes, although the exact mechanism is not detailed in the search results .
- Results: The cell-penetrating ability of these peptides has been observed in various studies, but specific quantitative data is not provided in the search results .
-
Metal-Chelating Applications
- Summary: Gly-his peptides can coordinate essential or toxic metals, which can be useful in environmental protection activities .
- Methods: These peptides can bind to metal ions, although the exact mechanism is not detailed in the search results .
- Results: The metal-chelating ability of these peptides has been demonstrated in various studies, but specific quantitative data is not provided in the search results .
-
Antioxidant Applications
- Summary: Gly-his peptides have shown potential as antioxidants .
- Methods: These peptides can inhibit the Cu(II)-catalyzed autoxidation and photosensitized oxidation of lipids .
- Results: The antioxidant effect of these peptides has been demonstrated in various studies, although specific quantitative data is not provided in the search results .
-
Applications in Dermatology
- Summary: Gly-his peptides have potential applications in dermatology .
- Methods: These peptides can be used in the development of novel derivatives for skin treatments .
- Results: The effectiveness of these peptides in dermatology has been suggested in various studies, but specific quantitative data is not provided in the search results .
-
Applications in Environmental Protection
- Summary: Gly-his peptides can be used in environmental protection activities .
- Methods: These peptides can be used in various ways to protect the environment, although the exact methods are not detailed in the search results .
- Results: The potential of these peptides in environmental protection has been suggested in various studies, but specific quantitative data is not provided in the search results .
-
Applications in Human Health
- Summary: Gly-his peptides have potential applications in human health .
- Methods: These peptides can be used in the development of novel drugs and therapies .
- Results: The potential of these peptides in human health has been suggested in various studies, but specific quantitative data is not provided in the search results .
-
Applications in Veterinary Medicine
- Summary: Gly-his peptides can be used in veterinary medicine .
- Methods: These peptides can be used in the treatment of various animal diseases .
- Results: The potential of these peptides in veterinary medicine has been suggested in various studies, but specific quantitative data is not provided in the search results .
-
Applications in Cosmetics
- Summary: Gly-his peptides have potential applications in cosmetics .
- Methods: These peptides can be used in the development of skin care products .
- Results: The potential of these peptides in cosmetics has been suggested in various studies, but specific quantitative data is not provided in the search results .
-
Applications in Agriculture, Forestry, and Gardening
- Summary: Gly-his peptides can be used in agriculture, forestry, and gardening .
- Methods: These peptides can be used in various ways to protect plants and improve crop yield .
- Results: The potential of these peptides in agriculture, forestry, and gardening has been suggested in various studies, but specific quantitative data is not provided in the search results .
-
Applications in Animal Food Industry
- Summary: Gly-his peptides can be used in the animal food industry .
- Methods: These peptides can be used in the development of animal feed .
- Results: The potential of these peptides in the animal food industry has been suggested in various studies, but specific quantitative data is not provided in the search results .
-
Applications in Environmental Protection
- Summary: Gly-his peptides can be used in environmental protection activities .
- Methods: These peptides can be used in various ways to protect the environment .
- Results: The potential of these peptides in environmental protection has been suggested in various studies, but specific quantitative data is not provided in the search results .
Safety And Hazards
将来の方向性
Research on Gly-his and similar peptides is ongoing, with potential applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection activities . For instance, a series of Gly-His analogues was synthesized for future β-amyloid plaque assembly experiments .
特性
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWFXZNIBQBFHR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-L-histidine | |
CAS RN |
2489-13-6 | |
| Record name | Glycyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2489-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




